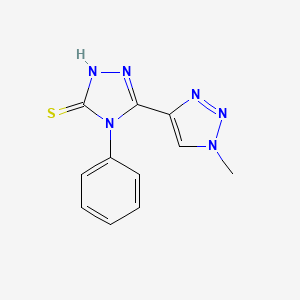
3-(Isoquinolin-1-yloxy)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isoquinolin-1-yloxy)piperidin-2-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an isoquinoline ring system attached to a piperidin-2-one moiety, making it a subject of interest for chemists and researchers alike.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-1-yloxy)piperidin-2-one typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method is the base-controlled [3+3] cycloaddition of isoquinoline N-oxides with azaoxyallyl cations. This reaction proceeds through the formation of an azaoxyallyl cation, which then undergoes cycloaddition to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Isoquinolin-1-yloxy)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.
Applications De Recherche Scientifique
3-(Isoquinolin-1-yloxy)piperidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development for treating various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(Isoquinolin-1-yloxy)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(Isoquinolin-1-yloxy)piperidin-2-one is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Isoquinoline derivatives: These compounds share the isoquinoline ring system but differ in their substituents and functional groups.
Piperidin-2-one derivatives: These compounds have the piperidin-2-one moiety but may have different substituents attached to the ring.
The uniqueness of this compound lies in its combination of both isoquinoline and piperidin-2-one moieties, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-isoquinolin-1-yloxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-12(6-3-8-15-13)18-14-11-5-2-1-4-10(11)7-9-16-14/h1-2,4-5,7,9,12H,3,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBYIXCECSKIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)


![3-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2825312.png)


![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)


![1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2825321.png)



![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2825328.png)
